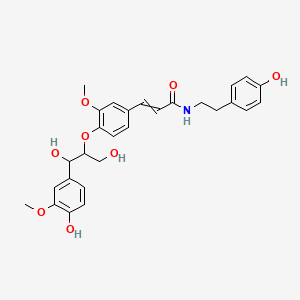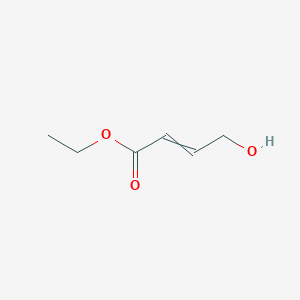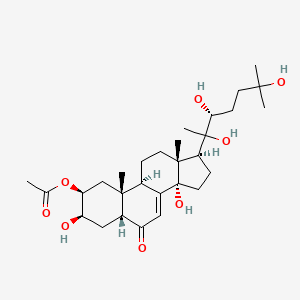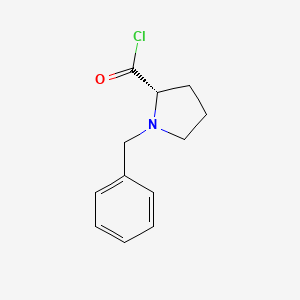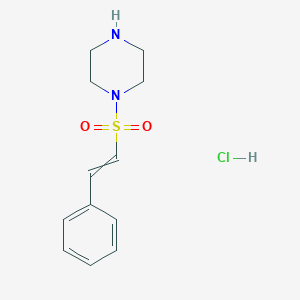
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a phenylethenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide efficient synthetic routes to biologically relevant arylpiperazines under aerobic conditions . Additionally, visible-light-promoted decarboxylative annulation protocols can be employed to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent neuronal inhibition . This mechanism is similar to that of other piperazine derivatives used as anthelmintics.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Phenylsulfonyl)ethyl)piperazine hydrochloride
- 1-Phenylpiperazine hydrochloride
- 1-(Phenylsulfinyl)piperidine
Comparison: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is unique due to its phenylethenylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to 1-Phenylpiperazine hydrochloride, it has enhanced receptor binding affinity and specificity . Additionally, its sulfonyl group provides increased stability and solubility compared to similar compounds.
Eigenschaften
Molekularformel |
C12H17ClN2O2S |
|---|---|
Molekulargewicht |
288.79 g/mol |
IUPAC-Name |
1-(2-phenylethenylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12;/h1-6,11,13H,7-10H2;1H |
InChI-Schlüssel |
FUMUANBLOGKEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
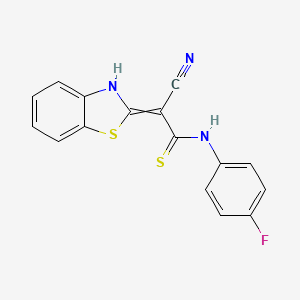
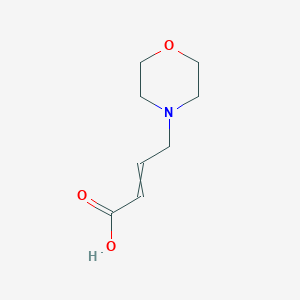
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
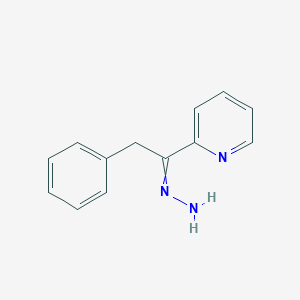
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)

![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
